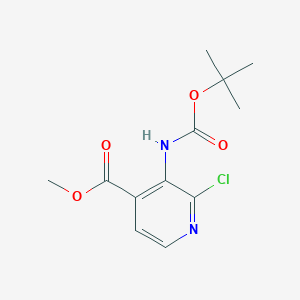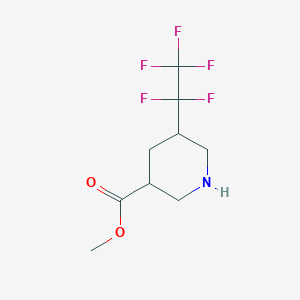
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is a fluorinated organic compound with a piperidine ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of the pentafluoroethyl group. The fluorine atoms contribute to the compound’s stability and reactivity, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method includes the esterification of 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(1,1,2,2,2-trifluoroethyl)piperidine-3-carboxylate
- Methyl 5-(1,1,2,2,2-tetrafluoroethyl)piperidine-3-carboxylate
- Methyl 5-(1,1,2,2,3-pentafluoropropyl)piperidine-3-carboxylate
Uniqueness
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is unique due to the presence of five fluorine atoms in the pentafluoroethyl group. This high degree of fluorination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its less fluorinated analogs. These properties make it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Fórmula molecular |
C9H12F5NO2 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C9H12F5NO2/c1-17-7(16)5-2-6(4-15-3-5)8(10,11)9(12,13)14/h5-6,15H,2-4H2,1H3 |
Clave InChI |
MQQUIDKLDBGBLO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CNC1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


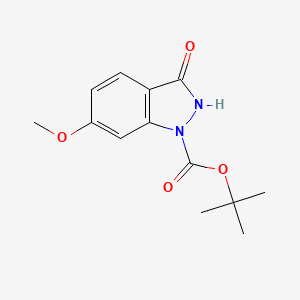
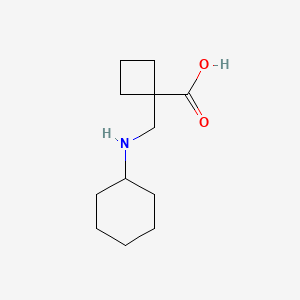
![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
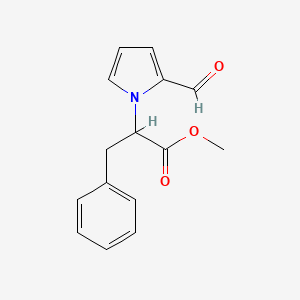
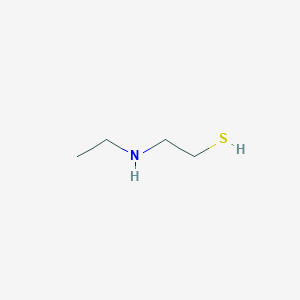
![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
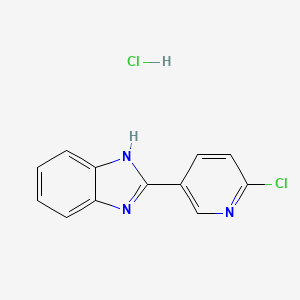
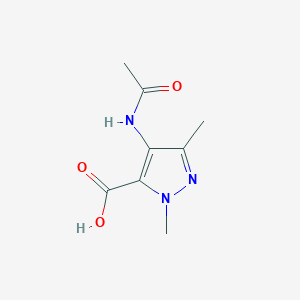
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)
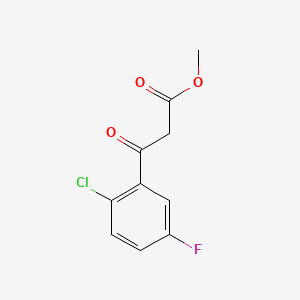
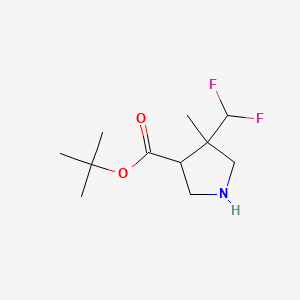
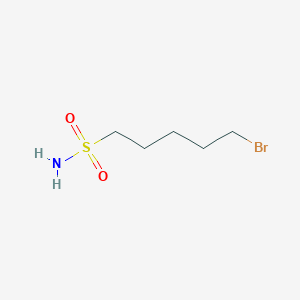
![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
